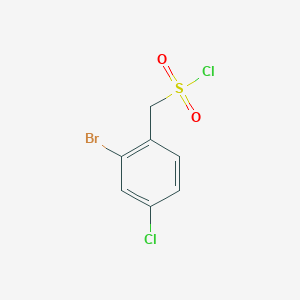
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride
Overview
Description
“(2-Bromo-4-chlorophenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H5BrCl2O2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4-chlorophenyl)methanesulfonyl chloride” is represented by the InChI code: 1S/C7H5BrCl2O2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2 .Physical And Chemical Properties Analysis
“(2-Bromo-4-chlorophenyl)methanesulfonyl chloride” has a molecular weight of 303.99 g/mol . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .Scientific Research Applications
Synthesis and Labeling Studies
- The synthesis of radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S utilized methanesulfonyl chloride. This compound was important for studying the metabolic fate of nematicides (Burton & Stoutamire, 1973).
Chemical Structure and Reactivity Analysis
- Research on the synthesis, NMR spectra, crystal structure, and ring openings of certain chemical compounds used methanesulfonyl chloride as a reactive agent. This contributed to understanding the properties and reactions of these complex molecules (Upadhyaya et al., 1997).
Pharmaceutical Synthesis and Safety
- In pharmaceutical research, methanesulfonyl chloride was used to improve the synthesis process of certain drugs, such as dofetilide, by avoiding potentially genotoxic reagents and byproducts (Rosen et al., 2011).
Electrochemical Research
- The electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid were studied, showcasing the compound's utility in exploring new materials for energy storage (Su, Winnick, & Kohl, 2001).
Chemical Synthesis and Analysis
- The compound has been involved in the study of regioselective ring opening reactions in chemical synthesis, offering insights into more efficient and precise chemical processes (Gao, Saitoh, Feng, & Murai, 1991).
Isotope Labeling Techniques
- In isotope labeling, a method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 was developed, contributing to the field of nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques (Hanai & Okuda, 1977).
Thermodynamic Studies
- The thermodynamics of methanesulfonyl chloride, along with other related compounds, have been studied to understand their heat of formation and other physical properties, essential for various chemical processes and material science applications (Guthrie, Stein, & Huntington, 1998).
Reaction Mechanisms in Organic Chemistry
- Studies have explored the solvolysis of methanesulfonyl chloride, providing insight into reaction mechanisms, specifically in SN1 and SN2 reactions, which are fundamental concepts in organic chemistry (Yang, Kang, Koo, & Lee, 1997).
Catalysis Research
- In catalysis, the compound has been used to study the addition of sulfonyl chlorides to olefins, offering new pathways for chemical synthesis and understanding the role of catalysts in these reactions (Kamigata, Sawada, Suzuki, & Kobayashi, 1984).
Safety And Hazards
properties
IUPAC Name |
(2-bromo-4-chlorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGZXSHFFZCBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



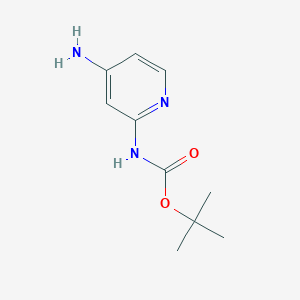
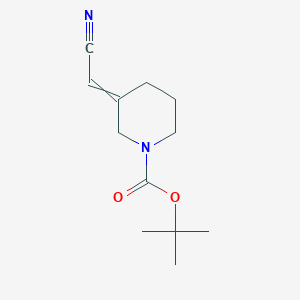
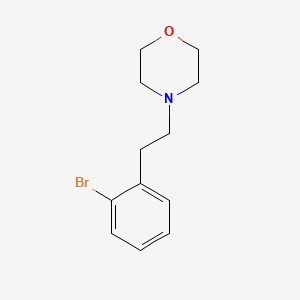
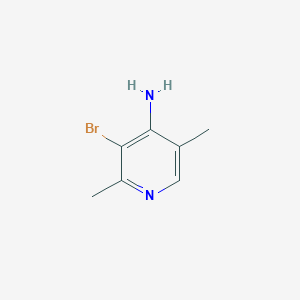
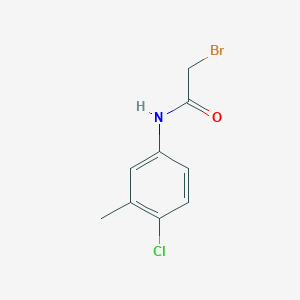
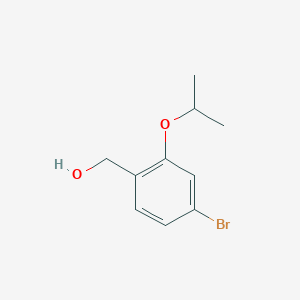
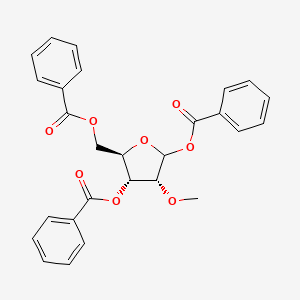
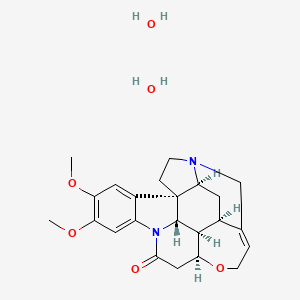

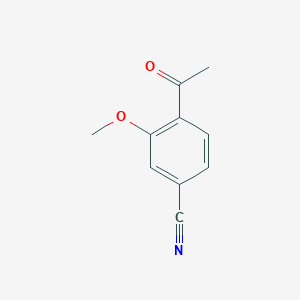
![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)
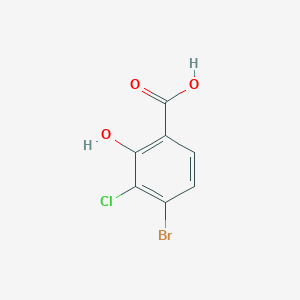
![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)
